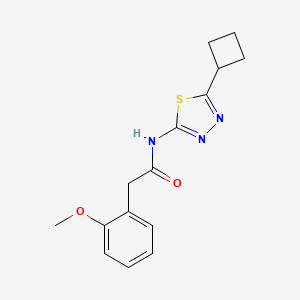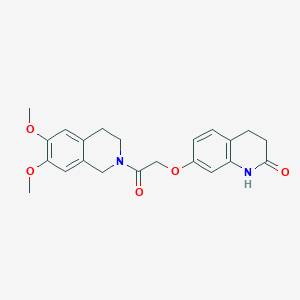![molecular formula C18H18N4O2S2 B11008961 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11008961.png)
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The next step involves the introduction of the 3-methoxyphenyl group to the thiazole ring. This can be done through electrophilic aromatic substitution reactions. The final step is the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C18H18N4O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-22-17(14-9-25-10-15(14)21-22)20-16(23)7-12-8-26-18(19-12)11-4-3-5-13(6-11)24-2/h3-6,8H,7,9-10H2,1-2H3,(H,20,23) |
InChI Key |
QHEPQZBBXYRPQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11008880.png)
![5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11008885.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008900.png)
![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11008901.png)

![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11008917.png)
![1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008922.png)
![Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008925.png)
![methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11008928.png)
![(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008940.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11008943.png)


